2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal
Description
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal is an organic aldehyde characterized by a propanal backbone substituted with two methyl groups at the 2-position and a 2-methylpyridin-3-yl moiety at the 3-position. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound combines the reactivity of an aldehyde group with the aromatic and hydrogen-bonding capabilities of a pyridine ring, making it versatile in synthetic chemistry and pharmaceutical research. Potential applications include its use as a precursor in drug synthesis, a ligand in catalysis, or a modulator of biological pathways .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |
InChI |
InChI=1S/C11H15NO/c1-9-10(5-4-6-12-9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3 |
InChI Key |
YZUDWOLTWZENBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CC(C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanol.
Substitution: 2,2-Dimethyl-3-(2-nitropyridin-3-yl)propanal (nitration product).
Scientific Research Applications
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Derivatives
Pyridine Substitution Position
The position of the methyl group on the pyridine ring significantly impacts reactivity and biological activity. For example:
| Compound Name | Pyridine Substitution | Key Differences |
|---|---|---|
| 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal | 6-methyl, 2-position | Altered electronic effects due to ring substitution; reduced steric hindrance at the 2-position compared to 3-position. |
| 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal | 3-methyl, 2-position | Increased steric hindrance near the pyridine nitrogen, potentially reducing binding affinity to biological targets. |
| Methyl 2-(pyridin-3-yl)propanoate | 3-position (ester) | Ester group instead of aldehyde; higher solubility in polar solvents but reduced electrophilic reactivity. |
Impact of Substitution :
- 3-position substitution (as in the target compound) enhances interactions with enzymes or receptors due to proximity to the pyridine nitrogen’s lone pair .
- 2-position substitution (e.g., 6-methylpyridin-2-yl) may reduce steric constraints, improving accessibility in catalytic applications .
Substituent Modifications on Pyridine
| Compound Name | Substituent | Key Differences |
|---|---|---|
| 3-(6-Methylpyridin-2-yl)propanal | No dimethyl groups | Simpler structure with lower steric hindrance; reduced stability in acidic conditions. |
| Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-2-yl)propanoate | Chlorine substituent | Electronegative chlorine increases binding affinity to hydrophobic pockets but reduces solubility in aqueous media. |
Functional Group Influence :
- Methyl groups on pyridine (as in the target compound) enhance lipophilicity, improving membrane permeability in drug design .
- Chlorine or other halogens introduce electronic effects but may limit metabolic stability .
Heterocyclic Analogs
Compounds with different heterocycles exhibit distinct reactivity and applications:
| Compound Name | Heterocycle | Key Differences |
|---|---|---|
| 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal | Triazole | Triazole’s nitrogen-rich structure enhances coordination with metal ions but reduces aromatic stability compared to pyridine. |
| 3-(Oxan-3-yl)propanal | Oxane (tetrahydropyran) | Ether oxygen increases hydrophilicity; lacks aromaticity, reducing π-π stacking interactions. |
| Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride | Pyridine + pyrrolidine | Additional amino group enables hydrogen bonding but introduces charge-dependent solubility challenges. |
Non-Pyridine Aldehydes
| Compound Name | Core Structure | Key Differences |
|---|---|---|
| 3-Hydroxy-2,2-dimethylpropanal | Hydroxyaldehyde | Hydroxyl group enables alcohol chemistry (e.g., esterification) but reduces electrophilicity of the aldehyde. |
| 2,2-Dimethyl-3-(3-methylphenyl)propanal | Phenyl substituent | Benzene ring enhances aromatic interactions but lacks the hydrogen-bonding capability of pyridine. |
Reactivity Comparison :
- The target compound’s pyridine ring allows for acid-base reactivity and coordination chemistry, unlike purely aliphatic (e.g., ) or phenyl-based aldehydes (e.g., ).
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Groups | Key Applications | Reference |
|---|---|---|---|---|
| 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal | C₁₁H₁₅NO | Aldehyde, pyridine | Drug synthesis, catalysis | |
| 3-(Oxan-3-yl)propanal | C₈H₁₄O₂ | Aldehyde, ether | Industrial intermediates | |
| Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-2-yl)propanoate | C₁₁H₁₃ClN₂O₃ | Ester, chlorine, pyridine | Antimicrobial agents |
Biological Activity
2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and applications in various fields.
Chemical Structure
The compound's structure can be represented as follows:
This indicates a complex molecular architecture that may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties, particularly against certain bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells in vitro.
- Neuroprotective Effects : There is emerging evidence of its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions in target organisms.
- Reactive Oxygen Species (ROS) Modulation : It influences oxidative stress levels by modulating ROS production, which can lead to cell signaling changes and apoptosis in cancer cells.
- Cell Signaling Pathway Interference : The compound may interact with various cell signaling pathways, affecting gene expression and cellular metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Neuroprotective Effects
Research involving neuronal cell cultures revealed that treatment with this compound resulted in a significant decrease in neurotoxicity induced by oxidative stress. The protective effect was associated with reduced levels of malondialdehyde (MDA), a marker for oxidative damage.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
